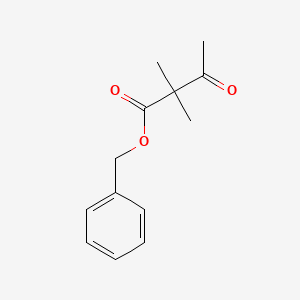

Benzyl 2,2-dimethyl-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(14)13(2,3)12(15)16-9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWBEXQPAJTVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions at the Ketone Carbonyl:the Ketone is a Primary Site for Functionalization. It Can Undergo:

Reduction: As mentioned, selective reduction yields β-hydroxy esters.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols.

Condensation: Reaction with primary amines can form imines, while reaction with secondary amines can lead to enamines, utilizing the acidic protons of the terminal methyl group.

Reactivity of the Terminal Methyl Group:the Protons on the Methyl Group Adjacent to the Ketone Are Enolizable and Can React Under Certain Basic or Acidic Conditions. This Allows for Reactions Such As:

Aldol-type Condensations: Reaction with aldehydes under specific conditions can lead to the formation of α,β-unsaturated ketones.

Halogenation: Under appropriate conditions, the methyl group can be halogenated.

These derivatization strategies allow chemists to use Benzyl (B1604629) 2,2-dimethyl-3-oxobutanoate as a scaffold, selectively modifying different parts of the molecule to access a wide range of more complex structures.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Benzyl Ester | Hydrogenolysis | H₂, Pd/C | Carboxylic Acid |

| Terminal Methyl | Aldol Condensation | Aldehyde, Base/Acid | α,β-Unsaturated Ketone |

Synthetic Utility and Applications of Benzyl 2,2 Dimethyl 3 Oxobutanoate As a Versatile Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The 1,3-dicarbonyl motif within Benzyl (B1604629) 2,2-dimethyl-3-oxobutanoate is a classic pharmacophore and a versatile starting point for the synthesis of various heterocyclic systems. The most prominent application in this context is the construction of five- and six-membered rings through condensation reactions.

A primary route to heterocyclic synthesis is the reaction of the dicarbonyl unit with binucleophiles. For instance, in a manner analogous to the well-established Knorr pyrazole (B372694) synthesis, Benzyl 2,2-dimethyl-3-oxobutanoate can react with hydrazine (B178648) and its derivatives. In this reaction, the hydrazine initially condenses with the more reactive ketone, followed by cyclization and dehydration, to yield pyrazolone (B3327878) derivatives. The gem-dimethyl group remains as a substituent on the resulting heterocyclic ring, influencing the compound's steric and electronic properties. Similar strategies can be employed with other binucleophiles like hydroxylamine (B1172632) to form isoxazoles or with urea (B33335) and thiourea (B124793) to generate pyrimidine-based structures such as pyrimidones. Acetoacetic esters are known to be successfully used in the synthesis of 4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazole-3-ones researchgate.net.

The following table illustrates potential heterocyclic systems that can be synthesized from this compound.

| Reagent | Resulting Heterocyclic Core | Expected Product Structure |

| Hydrazine (H₂N-NH₂) | Pyrazolone | 5-(tert-Butyl)-2,4-dihydro-3H-pyrazol-3-one derivative (after potential decarboxylation) or related pyrazolone with a gem-dimethyl substituent. |

| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyrazolone | N-substituted pyrazolone with a gem-dimethyl group at position 4. |

| Hydroxylamine (H₂N-OH) | Isoxazolone | Isoxazolone derivative with a gem-dimethyl substituent. |

| Urea (H₂N-CO-NH₂) | Pyrimidone | A substituted dihydropyrimidinone ring. |

| Thiourea (H₂N-CS-NH₂) | Thiopyrimidone | A substituted dihydropyrimidine-2-thione ring. |

Role in the Construction of Functionalized Organic Molecules for Diverse Applications

This compound serves as a valuable building block for creating complex, functionalized acyclic molecules. Its utility stems from the differential reactivity of its functional groups—the ketone, the benzyl ester, and the terminal methyl group. The benzyl group is a common protecting group for carboxylic acids in organic synthesis nih.gov. It is relatively stable to a variety of reaction conditions but can be selectively removed under mild conditions, typically through catalytic hydrogenation.

This selective deprotection is a key advantage, allowing for modifications at the ketone center without affecting the latent carboxylic acid functionality. For example, the ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. The resulting β-hydroxy ester is a versatile intermediate. Subsequent removal of the benzyl group would yield a β-hydroxy acid, a structural motif present in many biologically active molecules.

The compound is a useful starting material for creating molecules with potential applications in medicinal chemistry and crop protection, where pyrazole-based structures are prominent clockss.org. The ability to introduce specific functionalities through reactions at the ketone and subsequent debenzylation allows for the systematic construction of molecular libraries for screening purposes.

| Transformation | Reagent(s) | Resulting Functional Group | Significance |

| Debenzylation | H₂, Pd/C | Carboxylic Acid | Unmasks the acid for further reactions (e.g., amide coupling). |

| Ketone Reduction | NaBH₄ | Secondary Alcohol | Creates a β-hydroxy ester, a chiral center, and a key synthetic intermediate. |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Forms a new C-C bond and a β-hydroxy ester with a tertiary alcohol. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts the ketone into an alkene functionality. |

Applications in Polymer and Advanced Material Science

While direct, large-scale applications of this compound in polymer and advanced material science are not extensively documented in the literature, its structure suggests potential utility. The functional groups present in the molecule offer several possibilities for incorporation into polymeric structures.

The benzyl group, for instance, can participate in polymerization reactions. Benzyl alcohol itself can undergo oligomerization under certain catalytic conditions nih.gov. The ester linkage could be susceptible to transesterification, allowing the molecule to be incorporated into polyester (B1180765) chains. Furthermore, the ketone functionality could serve as a site for post-polymerization modification, where the polymer chain is altered to introduce new properties.

Potential, though less explored, applications could include:

Monomer Synthesis: Derivatization of the molecule to introduce a polymerizable group (like a vinyl or acrylic moiety) could transform it into a specialty monomer.

Polymer Additive: The compound could act as a plasticizer or a modifying agent in certain polymer formulations, although this is speculative.

Cross-linking Agent: After conversion of the ketone to a more reactive group, it could potentially be used to cross-link polymer chains.

The development in this area is still nascent, but the chemical handles available on this compound provide a foundation for future research in materials science.

Strategies for Derivatization and Further Functionalization

The strategic derivatization of this compound is key to its role as a versatile building block. The absence of α-hydrogens directs reactivity towards the ketone, the ester, and the terminal methyl group.

Stereoselective Transformations and Asymmetric Synthesis Involving Benzyl 2,2 Dimethyl 3 Oxobutanoate

Asymmetric Hydrogenation of β-Keto Esters and Derivatives

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones to alcohols. For β-keto esters, this transformation yields optically active β-hydroxy esters, which are highly sought-after chiral building blocks.

The enantioselective hydrogenation of β-keto esters has been extensively studied, with significant advancements driven by the development of sophisticated chiral catalysts. A landmark achievement in this field was the application of ruthenium (II) complexes bearing the chiral diphosphine ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl). acs.orgnih.gov These Ru-BINAP systems have demonstrated exceptional efficiency and enantioselectivity for a wide range of β-keto ester substrates. nih.gov

The reduction of methyl 2,2-dimethyl-3-oxobutanoate, a close analog of the title compound, proceeds in high yield (99%) and with high enantioselectivity (96% ee) using a RuCl₂[(R)-BINAP] catalyst, providing strong evidence that the hydrogenation occurs on the keto form of the substrate. harvard.edu The gem-dimethyl substitution does not impede the reaction, highlighting the catalyst's effectiveness for sterically hindered substrates.

Further research has focused on optimizing the ligand architecture to improve catalytic activity and selectivity. Novel families of ligands, such as ortho-substituted BINAPO (o-BINAPO) and sulfonated BINAP derivatives, have been developed. acs.orgrsc.org For instance, a Ru-catalyst with the chiral bisphosphinite ligand o-BINAPO (specifically, the 3,5-xylyl substituted version) has shown high enantioselectivity in the hydrogenation of various β-keto esters. acs.org Additionally, integrating chiral phosphine ligands with ionic liquids has led to sustainable and functionally enhanced Ru(II) catalysts that can be easily recovered and recycled without significant loss of performance. rsc.org

Table 1: Performance of Various Chiral Catalysts in the Asymmetric Hydrogenation of β-Keto Esters

| Substrate | Catalyst / Ligand | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|

| Methyl 3-oxobutanoate | Ru₂Cl₄[(S)-BINAP]₂(NEt₃) | >99% | High enantioselectivity under mild conditions. acs.org |

| Methyl 2,2-dimethyl-3-oxobutanoate | RuCl₂[(R)-BINAP] | 96% | Demonstrates high efficiency for α,α-disubstituted substrates. harvard.edu |

| Ethyl 4-chloro-3-oxobutanoate | Ru-2c (o-BINAPO ligand) | 99% | o-BINAPO ligands show excellent selectivity for aryl and alkyl β-keto esters. acs.org |

| Ethyl benzoylacetate | Ru-2c (o-BINAPO ligand) | 99% | High enantioselectivity achieved for β-aryl substituted β-keto esters. acs.org |

| Ethyl 3-oxobutanoate | Ru(II)-RTCP-PolyIMILs | up to 99% | Ionic liquid-based catalyst allows for high turnover frequency and recyclability. rsc.org |

The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters has been elucidated, primarily through the work of Noyori and colleagues. acs.orgnih.govharvard.edu The process is proposed to occur via an "outer-sphere" pathway, where the substrate does not coordinate directly to the metal center in the transition state.

The key steps in the catalytic cycle are as follows:

Catalyst Activation : The precatalyst, often a Ru(II)-dihalide complex like RuCl₂(BINAP), reacts with hydrogen (H₂) in an alcohol solvent to form the active catalyst, a ruthenium hydride species (RuHCl(BINAP)). nih.govpnas.org

Chelate Formation : The β-keto ester substrate interacts with the active catalyst. The carbonyl oxygen of the ester and the keto group form a five-membered chelate ring with the ruthenium center. nih.govpnas.org This chelation is crucial for both catalytic activity and stereochemical control.

Hydride Transfer : The hydride ligand on the ruthenium and a proton from the N-H bond of a diamine ligand (in more advanced catalyst systems) or from the solvent are transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered transition state. jst.go.jp The rigid, C₂-symmetric chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the β-hydroxy ester product in excess. nih.govharvard.edu

The R-generating transition state is favored over the S-generating one (when using an (R)-BINAP ligand) because the latter suffers from repulsive steric interactions between a phenyl group on the phosphine ligand and the alkyl group of the keto ester. nih.govpnas.org This model successfully predicts the stereochemical outcome for a wide variety of substrates, including α,α-disubstituted variants like Benzyl (B1604629) 2,2-dimethyl-3-oxobutanoate.

Asymmetric Alkylation and Other Stereoselective Carbon-Carbon Bond Formations

Creating a quaternary carbon stereocenter, such as through the α-alkylation of an α-substituted β-keto ester, is a significant challenge in organic synthesis. bath.ac.uk Methodologies for achieving this transformation with high enantioselectivity are of great interest.

One of the most reliable methods for stereoselective alkylation involves the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.org This auxiliary directs the approach of the incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Commonly used auxiliaries for this purpose include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org In a typical procedure, the chiral auxiliary is first attached to a carboxylic acid derivative. This chiral imide is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid Z-enolate. The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side with high diastereoselectivity. Subsequent hydrolysis or reduction removes the auxiliary, yielding the desired chiral product. wikipedia.org While this method is powerful, it requires stoichiometric amounts of the chiral auxiliary and involves multiple synthetic steps (attachment and removal).

Organocatalysis has emerged as a powerful alternative to metal-based and auxiliary-based methods, utilizing small, chiral organic molecules to catalyze asymmetric transformations. acs.orgresearchgate.net For β-keto esters, organocatalytic approaches have been successfully applied to various reactions, including alkylations and aminations.

Asymmetric α-alkylation of β-dicarbonyl compounds can be achieved with high enantioselectivity using phase-transfer catalysis. rsc.org In this approach, a chiral catalyst, often a cinchona alkaloid derivative, forms a chiral ion pair with the enolate of the β-keto ester. This chiral complex then reacts with an alkyl halide, with the catalyst's steric and electronic properties guiding the facial selectivity of the alkylation. This method has proven effective for cyclic β-keto esters, achieving excellent enantiopurities (up to 98% ee) and yields. rsc.org

Furthermore, bifunctional organocatalysts, such as those combining a guanidine or thiourea (B124793) group (for substrate binding and activation) with a chiral scaffold, have been developed for other C-C bond forming reactions. For example, a guanidine-bisurea catalyst has been used for the highly enantioselective α-amination of β-keto esters with azodicarboxylates, affording products with up to 94% ee. beilstein-journals.org These strategies demonstrate the potential of organocatalysis to construct chiral quaternary centers from β-keto ester precursors under mild, metal-free conditions.

Diastereoselective Reactions Enhancing Synthetic Efficiency

For substrates that already contain one or more stereocenters, controlling the formation of a new stereocenter relative to the existing ones is known as diastereoselection. Highly diastereoselective reactions are crucial for synthetic efficiency as they minimize the formation of unwanted stereoisomers, simplifying purification and maximizing yield.

A key example relevant to the derivatives of Benzyl 2,2-dimethyl-3-oxobutanoate is the diastereoselective reduction of α-alkyl-β-keto esters. After an initial alkylation step, the resulting α-substituted-β-keto ester can be reduced to give either the syn- or anti-β-hydroxy ester diastereomer. The stereochemical outcome of this reduction can be controlled by the choice of reagents. researchgate.net

For instance, using a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent such as a pyridine-borane complex forces the substrate into a rigid chelated intermediate. The hydride is then delivered to one face of the carbonyl, leading to the formation of the syn isomer with high diastereomeric ratios (up to 99% dr). researchgate.net Conversely, employing a non-chelating Lewis acid like cerium chloride (CeCl₃) in a coordinating solvent like THF with a bulky reducing agent like lithium triethylborohydride prevents chelation. The reaction then proceeds through a non-chelated Felkin-Anh model, resulting in the preferential formation of the anti isomer. researchgate.net This ability to selectively access either diastereomer from a common precursor significantly enhances synthetic flexibility and efficiency.

Enzymatic Transformations and Biocatalysis Utilizing β Keto Esters

Bioreduction of β-Keto Esters for Chiral Alcohol Production

The bioreduction of β-keto esters into chiral alcohols is a key application of asymmetric biocatalysis. The resulting chiral alcohols are important building blocks for various industries.

A wide variety of microorganisms are known to produce oxidoreductases that can reduce β-keto esters. These enzymes, which are often part of the short-chain dehydrogenase/reductase (SDR) or alcohol dehydrogenase (ADH) families, typically use NADPH or NADH as cofactors.

Researchers have identified and characterized many oxidoreductases that are active on 3-oxobutanoate derivatives. For example, an enzyme from Klebsiella pneumoniae IFO 3319 has been shown to reduce ethyl 2-methyl-3-oxobutanoate. nih.gov This purified enzyme is a monomer with a molecular weight of approximately 31,000 and an isoelectric point of 6.2. nih.gov It is dependent on NADPH and shows maximum activity at pH 7.0 and 45°C for reduction. nih.gov The enzyme has a K"m" of 12.5 mM for benzyl (B1604629) 2-methyl-3-oxobutanoate. nih.gov

Another area of research focuses on glucose oxidoreductases. These FAD-dependent enzymes are part of the glucose-methanol-choline (GMC) oxidoreductase superfamily and are categorized into different clades. mdpi.com While some, like those in the GOx I clade, are well-studied, others from unexplored clades are now being characterized, revealing a broader substrate spectrum than previously known. mdpi.com

Additionally, a novel thiamine (B1217682) pyrophosphate-dependent 2-oxoacid oxidoreductase, called oxalate (B1200264) oxidoreductase (OOR), has been identified in the anaerobic acetogen Moorella thermoacetica. nih.gov This enzyme allows the organism to grow on oxalate and, unlike other members of its family, does not require coenzyme A as a substrate. nih.gov

The range of substrates an enzyme can act upon and the stereoselectivity of the reaction are crucial for its practical application. Baker's yeast (Saccharomyces cerevisiae), a common biocatalyst, contains numerous reductase enzymes. nih.govgeorgiasouthern.eduacs.orgacs.org This can lead to mixtures of stereoisomeric alcohols due to overlapping substrate specificities but different stereoselectivities. nih.govgeorgiasouthern.eduacs.orgacs.org To overcome this, researchers have used recombinant DNA techniques to create yeast strains that either lack or overexpress specific reductases, improving the stereoselectivity of β-keto ester reductions. nih.gov

The reduction of α-chloro-β-keto esters has also been explored using individual reductase enzymes from baker's yeast. georgiasouthern.eduacs.orgacs.org This approach has made it possible to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high optical purity. acs.orgacs.org For instance, a benzyl-substituted β-keto ester was successfully reduced by three different enzymes, with two of them showing very high stereoselectivities. acs.orgacs.org

The (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of various prochiral ketones and β-keto esters. nih.gov This enzyme, expressed in E. coli, serves as a whole-cell catalyst for producing enantiopure secondary alcohols. nih.gov

Below is an interactive table summarizing the stereoselective bioreduction of various β-keto esters.

| Enzyme/Organism | Substrate | Product | Stereoselectivity |

| Baker's yeast (Saccharomyces cerevisiae) reductases | Various β-keto esters | β-hydroxy esters | Variable, can be improved by genetic engineering. nih.gov |

| Baker's yeast (Saccharomyces cerevisiae) reductases | α-chloro-β-keto esters | α-chloro-β-hydroxy esters | Can produce at least two of four possible diastereomers with high optical purity. acs.orgacs.org |

| (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum | 11 β-keto esters | Enantiopure secondary alcohols | Excellent enantiomeric excesses. nih.gov |

| Ketoreductase (WTEA) from Exiguobacterium sp. F42 mutants | Bulky α-amino β-keto esters | Chiral amino alcohols | >99% dr, >99% de. rsc.org |

Enzymatic Derivatization and Functionalization of Benzyl 2,2-dimethyl-3-oxobutanoate

Beyond reduction, enzymes can be used for other transformations of β-keto esters. Transesterification, for example, is a common method for modifying these compounds and has applications in various industries, including the production of biodiesel. rsc.org The reaction often proceeds through an enol or acylketene intermediate. rsc.org

The use of a combination of enzymes can enhance the yield of transesterification reactions. For instance, a mix of lipases and proteases has been shown to be effective. researchgate.net

Another area of enzymatic derivatization is the synthesis of chiral amines from β-keto esters using ω-transaminases. researchgate.net This approach provides an alternative to using unstable β-keto acids as substrates. researchgate.net By hydrolyzing the ester just before the transamination step, researchers have successfully produced β-phenylalanine from ethyl benzoylacetate. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research of Benzyl 2,2 Dimethyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide definitive information for the structural confirmation of Benzyl (B1604629) 2,2-dimethyl-3-oxobutanoate.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The expected signals would be:

Aromatic protons of the benzyl group, typically appearing as a multiplet in the range of δ 7.3-7.4 ppm.

A singlet for the two benzylic protons (-CH₂-) adjacent to the ester oxygen, expected around δ 5.2 ppm.

A singlet for the acetyl group protons (-C(=O)CH₃) further downfield, likely around δ 2.2 ppm.

A singlet for the six protons of the two geminal methyl groups (-C(CH₃)₂-), which would appear most upfield, estimated to be around δ 1.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For Benzyl 2,2-dimethyl-3-oxobutanoate, the predicted chemical shifts are:

Two signals for the carbonyl carbons: one for the ketone (C3, ~205 ppm) and one for the ester (C1, ~172 ppm).

Signals for the aromatic carbons of the benzyl group between δ 127-136 ppm.

A signal for the benzylic carbon (-CH₂-) around δ 67 ppm.

A signal for the quaternary carbon (C2) around δ 55 ppm.

A signal for the acetyl methyl carbon (C4) around δ 27 ppm.

A signal for the equivalent geminal methyl carbons at C2, expected around δ 22 ppm.

Comparison with the related compound, Benzyl 2-methyl-3-oxobutanoate, shows similar expected regions for the benzyl and acetyl groups. rsc.orgnih.gov Advanced NMR techniques like COSY, HSQC, and HMBC would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl (CH₃ ) | 2.2 (s, 3H) | - |

| Acetyl (C H₃) | - | 27 |

| gem-Dimethyl (C(CH₃ )₂) | 1.4 (s, 6H) | - |

| gem-Dimethyl (C(C H₃)₂) | - | 22 |

| Quaternary Carbon (C (CH₃)₂) | - | 55 |

| Benzylic (C H₂) | 5.2 (s, 2H) | 67 |

| Aromatic (C H) | 7.3-7.4 (m, 5H) | 127-129 |

| Aromatic ipso-Carbon | - | 136 |

| Ester Carbonyl (C =O) | - | 172 |

| Ketone Carbonyl (C =O) | - | 205 |

Note: These are estimated values based on standard chemical shift ranges and data from structurally similar compounds. s = singlet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula for this compound is C₁₃H₁₆O₃, corresponding to a monoisotopic mass of approximately 220.11 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 220. Key fragmentation patterns would be expected, arising from the cleavage of the ester and keto groups. Predicted significant fragments would include:

A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

A peak resulting from the loss of the benzyl group (m/z 220 - 91 = 129).

A peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Cleavage alpha to the ketone could result in a fragment from the loss of the acetyl group (m/z 220 - 43 = 177).

Techniques like electrospray ionization (ESI) would likely show adducts such as [M+Na]⁺. rsc.org For the related compound Benzyl 2,2-dimethyl-3-oxopropanoate, predicted adducts include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 220 | Molecular Ion [M]⁺ | [C₁₃H₁₆O₃]⁺ |

| 177 | [M - COCH₃]⁺ | [C₁₁H₁₃O₂]⁺ |

| 129 | [M - C₇H₇]⁺ | [C₆H₉O₃]⁺ |

| 91 | Benzyl cation | [C₇H₇]⁺ |

| 43 | Acetyl cation | [C₂H₃O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be characterized by strong absorption bands for the two carbonyl groups:

A sharp, strong peak for the ester carbonyl (C=O) stretch, expected in the region of 1750-1735 cm⁻¹.

Another sharp, strong peak for the ketone carbonyl (C=O) stretch, typically found around 1725-1705 cm⁻¹. The presence of two distinct peaks in the carbonyl region would be a key indicator of the β-ketoester structure.

Other significant absorptions would include:

C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and methylene (B1212753) groups just below 3000 cm⁻¹.

C-O stretching for the ester linkage, typically appearing in the 1300-1000 cm⁻¹ region.

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Data for the analogous Benzyl 2-methyl-3-oxobutanoate shows characteristic IR peaks at 1741 cm⁻¹ and 1716 cm⁻¹, corresponding to the ester and ketone carbonyls, respectively, which supports these expected ranges. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1750-1735 | C=O stretch | Ester |

| 1725-1705 | C=O stretch | Ketone |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Ester |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The sample is vaporized and passed through a capillary column, separating it from impurities based on boiling point and polarity. The retention time from the GC provides a measure of purity, while the coupled mass spectrometer provides mass data for the eluted compound, confirming its identity as described in the MS section.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can also be used for preparative purification. A solution of the compound is passed through a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (using a nonpolar C18 column and a polar mobile phase like acetonitrile/water) would be a common method. The purity is determined by the area of the peak corresponding to the compound in the chromatogram.

In syntheses of similar compounds like Ethyl-2-benzyl-3-oxobutanoate, thin-layer chromatography (TLC) is often used to monitor the reaction progress before purification by column chromatography. tcd.ie

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. To perform this analysis, a single, high-quality crystal of this compound would be required.

If such a crystal could be grown, the analysis would provide highly accurate data on:

Bond lengths and bond angles.

The conformation of the molecule in the solid state.

Intermolecular interactions and crystal packing.

This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. Currently, there is no publicly available crystal structure data for this compound.

Computational Chemistry and Theoretical Studies of Benzyl 2,2 Dimethyl 3 Oxobutanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

There is a notable absence of specific research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT), for benzyl (B1604629) 2,2-dimethyl-3-oxobutanoate. Consequently, in-depth data on its electronic structure and reactivity, which would typically be derived from such studies, remains uncharacterized in peer-reviewed literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Similarly, dedicated studies on the molecular modeling and dynamics simulations for the conformational analysis of benzyl 2,2-dimethyl-3-oxobutanoate are not readily found. Such research would provide valuable insights into the molecule's three-dimensional structure and flexibility, which are crucial for understanding its chemical behavior.

Prediction of Spectroscopic Parameters and Reaction Pathways

Predictive studies based on computational methods for the spectroscopic parameters (e.g., NMR, IR, UV-Vis) and potential reaction pathways of this compound are not available in the surveyed literature. This type of research is essential for identifying and characterizing the compound, as well as for predicting its behavior in chemical reactions.

Tautomeric Preferences and Conformational Analysis via Computational Methods

The keto-enol tautomerism is a key characteristic of β-keto esters. However, specific computational investigations into the tautomeric preferences and detailed conformational analysis of this compound are not documented in scientific publications. These studies would be instrumental in determining the relative stability of its tautomeric forms and various conformers, which significantly influences its reactivity.

Emerging Research Directions and Future Perspectives in Benzyl 2,2 Dimethyl 3 Oxobutanoate Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of β-ketoesters such as Benzyl (B1604629) 2,2-dimethyl-3-oxobutanoate is a cornerstone of organic synthesis. Traditional methods often involve the Claisen condensation or the alkylation of acetoacetic esters. However, current research is focused on developing more efficient and selective synthetic routes.

One promising approach involves the use of dianion equivalents derived from acylsilanes. This method allows for the synthesis of substituted β-keto esters with high yields. For instance, a general procedure using an acylsilane and ethyl diazoacetate in the presence of a strong base like lithium diisopropylamide (LDA) has been reported to produce various β-keto esters. While this specific method was demonstrated for compounds like ethyl 2-benzyl-3-oxobutanoate, the principles can be extended to the synthesis of Benzyl 2,2-dimethyl-3-oxobutanoate. rsc.org

Another area of development is the refinement of classical alkylation methods. The synthesis of ethyl-2-benzyl-3-oxobutanoate via the deprotonation of ethyl 3-oxobutanoate with sodium ethoxide followed by alkylation with benzyl chloride has been described. tcd.ie Although a yield of 41.74% was reported, the study suggests that optimizing the deprotonation step could significantly improve efficiency. tcd.ie This highlights the potential for enhancing the synthesis of related compounds like this compound by carefully controlling reaction parameters.

Future research in this area will likely focus on the development of novel reagents and reaction conditions that offer higher yields, greater functional group tolerance, and improved atom economy. The exploration of greener solvents and catalyst systems will also be a key trend.

| Synthetic Method | Key Reagents | Product Example | Reported Yield | Reference |

| Acylsilane Dianion Equivalent | Acylsilane, Ethyl diazoacetate, LDA, Benzyl bromide | Ethyl 2-benzyl-3-oxobutanoate | 76% | rsc.org |

| Enolate Alkylation | Sodium ethoxide, Ethyl 3-oxobutanoate, Benzyl chloride | Ethyl-2-benzyl-3-oxobutanoate | 41.74% | tcd.ie |

Design and Discovery of New Catalytic Systems for Enantioselective Reactions

The creation of chiral molecules with high enantiomeric purity is a significant challenge in modern organic synthesis. For β-ketoesters like this compound, the development of enantioselective catalytic systems is a major research focus.

One area of intense investigation is the use of chiral catalysts for asymmetric transformations. For example, thiourea-based organocatalysts have been successfully employed in the asymmetric reduction of α-keto substituted acrylate (B77674) compounds. rsc.org These catalysts, in conjunction with a reducing agent like Hantzsch ester, can achieve high yields and enantioselectivities. While this was demonstrated on related substrates, the design principles of these catalysts could be adapted for the enantioselective reduction of the keto group in this compound.

Another exciting frontier is the use of photochemistry in combination with chiral catalysts. Enantioselective [2+2] photocycloadditions of cinnamic esters have been achieved using chiral phosphoric acid catalysts. nih.gov This approach enables the creation of complex cyclobutane (B1203170) structures with high stereocontrol. The principles of chromophore activation by a chiral Brønsted acid could potentially be applied to reactions involving this compound, opening up new avenues for the synthesis of novel chiral molecules.

Future research will likely involve the development of more sophisticated and highly active chiral catalysts, including metal complexes and organocatalysts, for a wider range of enantioselective transformations involving β-ketoesters.

| Catalytic System | Reaction Type | Catalyst Example | Key Features | Reference |

| Organocatalysis | Asymmetric Reduction | Thiourea (B124793) derivatives | High yields, potential for high enantioselectivity | rsc.org |

| Photoredox Catalysis | Enantioselective [2+2] Photocycloaddition | Chiral Phosphoric Acids (e.g., TRIP) | High stereocontrol, chromophore activation | nih.gov |

Exploitation in Advanced Material Synthesis and Functional Polymer Design

The unique chemical structure of this compound, with its reactive β-dicarbonyl moiety, makes it a valuable building block for the synthesis of advanced materials and functional polymers. The ester and ketone functionalities offer multiple sites for chemical modification and polymerization.

While specific research on the use of this compound in material science is still emerging, the broader class of β-ketoesters has been utilized in various applications. For example, the reactivity of the enolate can be exploited for the introduction of functional groups or for cross-linking polymer chains. The benzyl group can also influence the physical properties of the resulting materials, such as their thermal stability and solubility.

Future research in this area could explore the incorporation of this compound into novel polymer architectures, such as dendrimers, hyperbranched polymers, and block copolymers. The development of functional materials with tailored optical, electronic, or biological properties based on this versatile building block is a promising direction.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production is a critical step in the commercialization of any chemical compound. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes in terms of scalability, safety, and efficiency.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. noelresearchgroup.com This can lead to higher yields, reduced side-product formation, and improved safety, especially for highly exothermic or hazardous reactions. noelresearchgroup.combeilstein-journals.org The principles of flow chemistry can be applied to the synthesis of this compound, enabling its production on a larger scale in a more sustainable and cost-effective manner.

Automated synthesis platforms, which integrate robotic handling with chemical reactors, can further streamline the production process. mit.edubeilstein-journals.org These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new synthetic routes. The integration of flow reactors with automated synthesis platforms represents a powerful strategy for the scalable and on-demand production of this compound and its derivatives.

| Technology | Key Advantages | Potential Application for this compound | References |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability | Continuous and scalable synthesis with high purity | noelresearchgroup.combeilstein-journals.orggoflow.at |

| Automated Synthesis | High-throughput screening, rapid optimization, reduced manual labor | Accelerated discovery of optimal synthetic conditions | mit.edubeilstein-journals.org |

Interdisciplinary Research Opportunities and Synergistic Applications

The unique properties of this compound open up opportunities for interdisciplinary research and synergistic applications in various fields. Its potential as a building block extends beyond traditional organic synthesis into areas such as medicinal chemistry, agrochemistry, and materials science.

In medicinal chemistry, the β-ketoester moiety is a common feature in many biologically active molecules. The ability to functionalize this compound at multiple positions could lead to the development of new drug candidates with improved efficacy and pharmacokinetic profiles.

In agrochemistry, derivatives of β-ketoesters have been explored as herbicides and insecticides. The development of new synthetic methodologies for this compound could facilitate the discovery of novel crop protection agents.

The synergy between different research areas will be crucial for unlocking the full potential of this versatile compound. Collaborative efforts between synthetic chemists, materials scientists, and biologists will likely lead to innovative applications and new scientific discoveries.

Q & A

Q. What are the common synthetic routes for benzyl 2,2-dimethyl-3-oxobutanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acid-catalyzed esterification between 2,2-dimethyl-3-oxobutanoic acid and benzyl alcohol. Studies on analogous esters (e.g., benzyl acetate) highlight the role of catalysts such as ammonium cerium phosphate or sulfuric acid. For example, H₂SO₄/ammonium cerium phosphate systems achieved 85% conversion under reflux (80–100°C, 4–6 hours) with a 1.2:1 molar ratio of acid to alcohol . Enzymatic methods using lipases (e.g., immobilized Candida antarctica lipase B) offer milder conditions (30°C, 24+ hours) but require optimization of solvent polarity and water activity to suppress hydrolysis . Key factors include:

- Catalyst loading : 0.5–2 mol% for chemical catalysts; 5–10% w/w for enzymatic.

- Solvent choice : Toluene or hexane for azeotropic water removal in acid catalysis; non-polar solvents for enzymatic stability.

- Inert atmosphere : Critical to prevent ketone oxidation.

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR :

- Benzyl protons: Singlet at δ 5.1–5.3 ppm (CH₂Ph).

- Geminal dimethyl groups: Singlet at δ 1.2–1.4 ppm (C(CH₃)₂).

- Ketone carbonyl: δ 205–210 ppm in ¹³C NMR.

- IR spectroscopy :

- Ester C=O stretch at ~1740 cm⁻¹; ketone C=O at ~1710 cm⁻¹.

- Mass spectrometry (EI) :

- Molecular ion peak at m/z 206 [M⁺], with fragmentation patterns including loss of benzyl oxide (m/z 91).

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (10–20% EtOAc) to separate the ester from unreacted acid/alcohol.

- Recrystallization : Hexane/ethyl acetate mixtures (4:1 v/v) at low temperatures (0–4°C) exploit differential solubility of the β-ketoester versus byproducts.

- Distillation : Short-path distillation under reduced pressure (1–5 mmHg) minimizes thermal decomposition of the ketone group.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the β-ketoester group under nucleophilic or electrophilic conditions?

Methodological Answer: The β-ketoester’s electrophilic ketone and acidic α-hydrogens make it prone to:

- Keto-enol tautomerism : Stabilized by resonance, enabling enolate formation for alkylation or Michael additions.

- Nucleophilic attack : The ketone reacts with Grignard reagents or hydrides (e.g., NaBH₄), but steric hindrance from the geminal dimethyl groups may slow kinetics. Studies on ethyl 2-(4-bromobenzyl)-3-oxobutanoate suggest that electron-withdrawing substituents enhance electrophilicity at the ketone, while bulky groups (e.g., benzyl) reduce side reactions like Claisen condensation .

Q. How do catalytic systems (acidic vs. enzymatic) impact stereoselectivity and kinetics in reactions involving this compound?

Methodological Answer:

- Acid catalysis (H₂SO₄, cerium phosphate) : Promotes racemic product formation due to planar transition states. Reaction rates follow first-order kinetics relative to alcohol concentration .

- Enzymatic catalysis (lipases) : Potential for enantioselectivity in transesterification. For example, Pseudomonas cepacia lipase selectively acylves (R)-enantiomers in β-ketoesters, but steric bulk from the benzyl group may reduce efficiency .

- Kinetic modeling : Use time-course data (e.g., GC/HPLC) to fit Michaelis-Menten or Langmuir-Hinshelwood models, adjusting for substrate inhibition at high concentrations.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis, tautomerism) during multi-step syntheses?

Methodological Answer:

- Protection/deprotection : Use silyl ethers (e.g., TBSCl) to protect the ketone temporarily. Dibenzyl phosphate groups, as seen in related compounds, stabilize intermediates during phosphorylation .

- Low-temperature protocols : Conduct reactions below 0°C to suppress enolization.

- Buffered systems : Maintain pH 6–7 in aqueous-organic biphasic systems to limit ester hydrolysis.

- Additives : Molecular sieves (3Å) absorb water in esterifications; radical inhibitors (BHT) prevent autoxidation of the benzyl group.

Data Contradiction Analysis

Example : Discrepancies in optimal catalyst systems for esterification (acid vs. enzymatic).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.